Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester
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Overview
Description
Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester is a heterocyclic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzene ring fused to a thiophene ring, with additional functional groups including a bromine atom, a cyano group, and a methyl ester group. It is known for its applications in organic synthesis and its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester, followed by bromination and esterification . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester involves its interaction with specific molecular targets. The cyano group and the bromine atom play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl benzo[b]thiophene-2-carboxylate: Similar structure but lacks the bromine and cyano groups.
Benzo[b]thiophene-2-carboxylic acid: Similar core structure but without the ester and additional functional groups.
Uniqueness
The presence of the bromine and cyano groups in Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester makes it unique compared to its analogs. These functional groups enhance its reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 4-bromo-6-cyano-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO2S/c1-15-11(14)10-4-7-8(12)2-6(5-13)3-9(7)16-10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXBLPRXQZAGMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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